molecular formula C11H13N3O B15259172 N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15259172
M. Wt: 203.24 g/mol
InChI Key: ZJZUFQLPPZUBKL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom at position 1 and a methyl group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxyaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(2-methoxyphenyl)-1-methyl-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: This compound has a benzimidazole ring instead of a pyrazole ring and exhibits different biological activities.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine: This compound has a different substitution pattern on the phenyl ring and is known for its hallucinogenic effects.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-14-8-9(7-12-14)13-10-5-3-4-6-11(10)15-2/h3-8,13H,1-2H3

InChI Key

ZJZUFQLPPZUBKL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=CC=C2OC

Origin of Product

United States

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